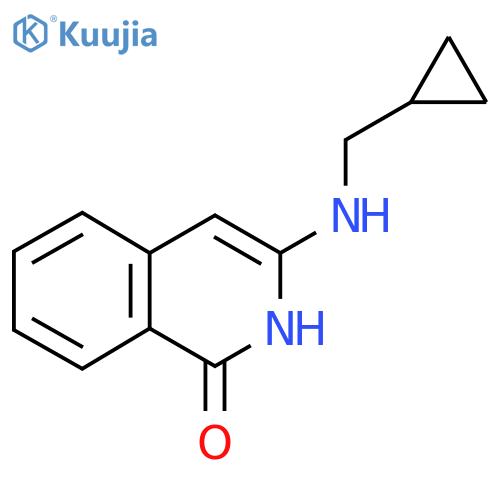

Cas no 1184060-73-8 (3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one)

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one 化学的及び物理的性質

名前と識別子

-

- 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one

- 3-[(cyclopropylmethyl)amino]-1,2-dihydroisoquinolin-1-one

- 1(2H)-Isoquinolinone, 3-[(cyclopropylmethyl)amino]-

-

- インチ: 1S/C13H14N2O/c16-13-11-4-2-1-3-10(11)7-12(15-13)14-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H2,14,15,16)

- InChIKey: XKBVAQUPSJVERO-UHFFFAOYSA-N

- SMILES: O=C1C2C=CC=CC=2C=C(N1)NCC1CC1

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 320

- XLogP3: 2.3

- トポロジー分子極性表面積: 41.1

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361324-5.0g |

3-[(cyclopropylmethyl)amino]-1,2-dihydroisoquinolin-1-one |

1184060-73-8 | 5.0g |

$3065.0 | 2023-03-07 | ||

| Enamine | EN300-361324-1.0g |

3-[(cyclopropylmethyl)amino]-1,2-dihydroisoquinolin-1-one |

1184060-73-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-361324-0.1g |

3-[(cyclopropylmethyl)amino]-1,2-dihydroisoquinolin-1-one |

1184060-73-8 | 0.1g |

$930.0 | 2023-03-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420124-1g |

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one |

1184060-73-8 | 98% | 1g |

¥28533.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420124-50mg |

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one |

1184060-73-8 | 98% | 50mg |

¥20779.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420124-500mg |

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one |

1184060-73-8 | 98% | 500mg |

¥27378.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420124-250mg |

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one |

1184060-73-8 | 98% | 250mg |

¥20995.00 | 2024-08-09 | |

| Enamine | EN300-361324-0.5g |

3-[(cyclopropylmethyl)amino]-1,2-dihydroisoquinolin-1-one |

1184060-73-8 | 0.5g |

$1014.0 | 2023-03-07 | ||

| Enamine | EN300-361324-0.25g |

3-[(cyclopropylmethyl)amino]-1,2-dihydroisoquinolin-1-one |

1184060-73-8 | 0.25g |

$972.0 | 2023-03-07 | ||

| Enamine | EN300-361324-2.5g |

3-[(cyclopropylmethyl)amino]-1,2-dihydroisoquinolin-1-one |

1184060-73-8 | 2.5g |

$2071.0 | 2023-03-07 |

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1184060-73-8 and Product Name: 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one

The compound with the CAS number 1184060-73-8 and the product name 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The unique combination of a cyclopropylmethyl group and an isoquinolinone core suggests a rich chemical space for modulating biological targets, making it a subject of intense research interest.

3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one belongs to the class of isoquinoline derivatives, which are well-known for their diverse pharmacological activities. Isoquinoline scaffolds are prevalent in natural products and have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a cyclopropylmethyl substituent into this framework introduces steric and electronic modifications that can significantly influence the molecule's interactions with biological targets. This structural feature has been strategically employed to enhance binding affinity and selectivity, which are critical factors in drug design.

Recent studies have highlighted the importance of 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one in the development of novel therapeutic agents. Researchers have been particularly interested in its potential as a kinase inhibitor, given the critical role of kinases in various disease pathways. The cyclopropylmethyl group, in particular, has been shown to improve solubility and metabolic stability, which are essential attributes for a lead compound. Additionally, the isoquinolinone core provides a platform for further chemical modifications, allowing for the optimization of pharmacokinetic properties.

In vitro studies have demonstrated promising results regarding the biological activity of this compound. Initial assays have revealed potent inhibition against several kinases, including those implicated in cancer progression. The mechanism of action appears to involve disruption of signaling pathways that are crucial for cell proliferation and survival. Furthermore, the compound has shown low toxicity profiles in preliminary cell-based assays, suggesting its potential as a safe candidate for further development.

The synthesis of 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one presents a challenge due to its complex structure. However, advances in synthetic methodologies have made it more accessible than previously thought. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the isoquinoline core. Additionally, the incorporation of the cyclopropylmethyl group has been streamlined through novel synthetic routes that minimize unwanted byproducts.

The pharmacological potential of this compound is further underscored by its interaction with biological targets at a molecular level. Structural biology approaches, such as X-ray crystallography and NMR spectroscopy, have provided insights into how 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one binds to its intended targets. These studies have revealed key interactions that contribute to its potency and selectivity. Such detailed understanding is crucial for designing next-generation inhibitors with improved therapeutic profiles.

Current research is also exploring the use of 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one as a scaffold for developing combination therapies. The ability to modulate multiple targets simultaneously can lead to synergistic effects that enhance treatment outcomes. Preclinical studies are underway to evaluate its efficacy in combination with other drugs used in cancer therapy. These studies aim to provide a comprehensive understanding of its therapeutic potential and identify optimal treatment strategies.

The future prospects for 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one are promising, with several avenues for further exploration. One key direction is the development of derivatives with enhanced pharmacokinetic properties. By leveraging structure-activity relationship (SAR) studies, researchers can identify modifications that improve solubility, bioavailability, and metabolic stability. Another area of interest is the exploration of new biological targets beyond kinases.

In conclusion, 3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structure, characterized by an isoquinolinone core and a cyclopropylmethyl substituent, makes it an attractive candidate for drug development. Ongoing research continues to uncover its biological activities and optimize its pharmacological properties, paving the way for novel treatments in various diseases.

1184060-73-8 (3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one) Related Products

- 2060033-85-2((3-fluoropyridin-2-yl)iminodimethyl-lambda6-sulfanone)

- 2877637-75-5(1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide)

- 2322830-97-5(4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid)

- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)

- 2137627-38-2(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid)

- 1805066-46-9(3-(Difluoromethyl)-2-methoxy-5-methylpyridine-6-sulfonamide)

- 2137999-03-0(6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride)

- 1904371-60-3(N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide)

- 871481-11-7(9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide)

- 2138272-44-1(3-Amino-2-(pentyloxy)propan-1-ol)